

Application Notes and Protocols for Measuring Intracellular Calcium Changes with YM-254890

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Compound of Interest

Compound Name: YM-17690

Cat. No.: B1683491

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Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins.^{[1][2]} It is a cyclic depsipeptide that was originally isolated from *Chromobacterium* sp.^[3] YM-254890 specifically prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq/11 subunit, thereby locking the G protein in its inactive state.^[2] This inhibition effectively blocks the downstream signaling cascade initiated by Gq-coupled G protein-coupled receptors (GPCRs). The activation of Gαq/11 proteins typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. By blocking this pathway at the level of Gαq/11, YM-254890 serves as an invaluable tool for studying the roles of these specific G proteins in cellular signaling and for screening compounds that modulate Gq-coupled GPCRs. While highly selective for Gαq/11, some studies suggest that at certain concentrations, YM-254890 may also affect Gαs and Gαi/o-mediated signaling pathways, a factor to consider in experimental design.^{[4][5]}

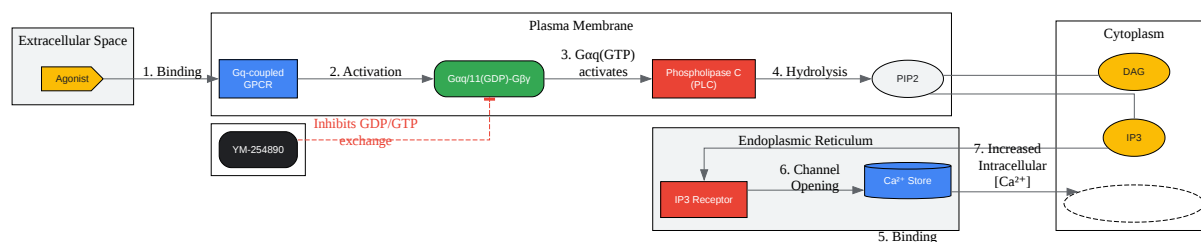
Data Presentation

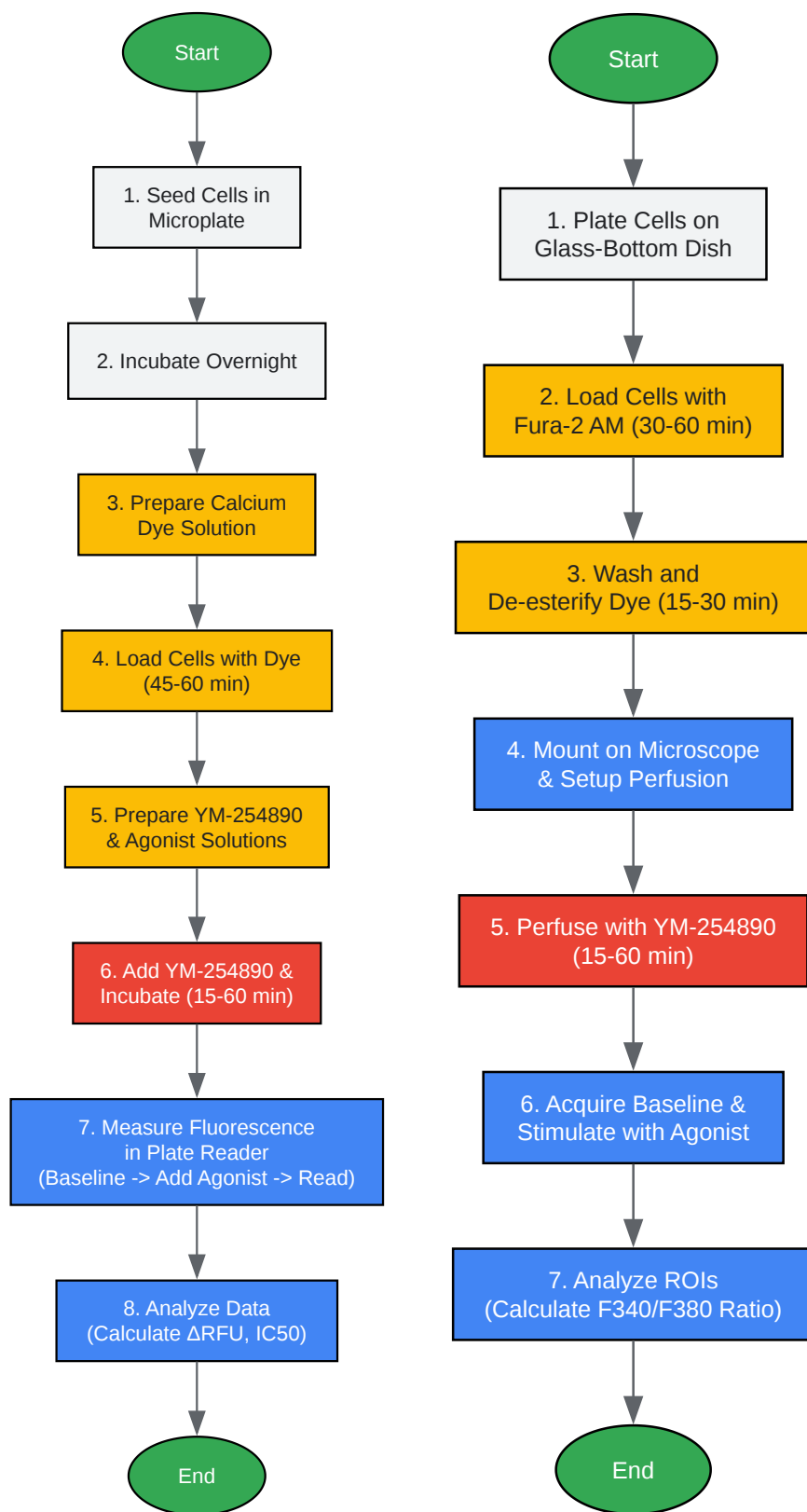
The inhibitory potency of YM-254890 on intracellular calcium mobilization is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific Gq-coupled receptor, the agonist used, the cell type, and the assay conditions.

Cell Line	Receptor	Agonist	IC50 of YM-254890 (nM)	Reference
Human Coronary Artery Endothelial Cells (HCAEC)	P2Y2 Receptor	UTP	3	[4]
C6-15 cells	P2Y1 Receptor	2MeSADP	31	[3]
Human Platelet-Rich Plasma	P2Y1 Receptor	ADP (2 μ M)	370	[3]
Human Platelet-Rich Plasma	P2Y1 Receptor	ADP (5 μ M)	390	[3]
Human Platelet-Rich Plasma	P2Y1 Receptor	ADP (20 μ M)	510	[3]

Signaling Pathway

The following diagram illustrates the canonical G α q/11 signaling pathway and the point of inhibition by YM-254890.





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